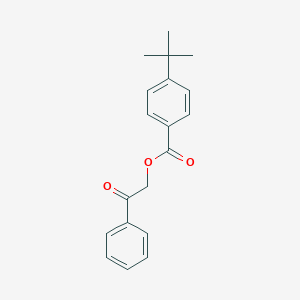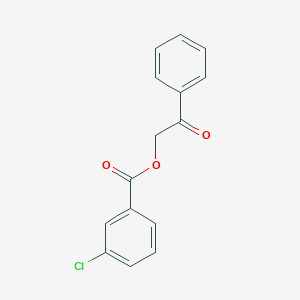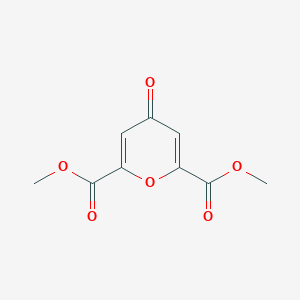
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, also known as DMDD, is an organic compound used in the field of chemistry and biochemistry. It is a pyran derivative, and its chemical formula is C9H8O6. DMDD has been found to have various applications in scientific research, including its use as a precursor in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various biologically active compounds.
Effets Biochimiques Et Physiologiques
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is its versatility as a starting material in the synthesis of various biologically active compounds. However, its reactivity with nucleophiles can also be a limitation, as it may interfere with the synthesis of desired products.
Orientations Futures
There are many potential future directions for research involving dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate. One area of interest is the synthesis of new biologically active compounds using dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate as a starting material. Another area of interest is the investigation of the mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate and its derivatives. Additionally, the development of new synthetic methods for dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate may also be an area of future research.
Méthodes De Synthèse
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate can be synthesized through a multi-step process that involves the condensation of malonic acid with acetylacetone followed by cyclization of the resulting intermediate. The final product is obtained through esterification of the resulting pyran with methanol.
Applications De Recherche Scientifique
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been extensively used as a starting material in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a building block in the synthesis of natural products, such as coumarins and flavonoids.
Propriétés
Numéro CAS |
6558-96-9 |
|---|---|
Nom du produit |
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate |
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
dimethyl 4-oxopyran-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8O6/c1-13-8(11)6-3-5(10)4-7(15-6)9(12)14-2/h3-4H,1-2H3 |
Clé InChI |
BHSUHVSNJNGPPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



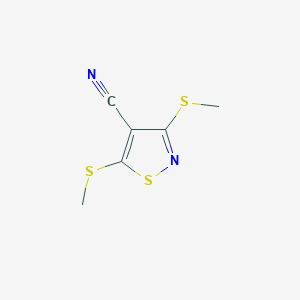

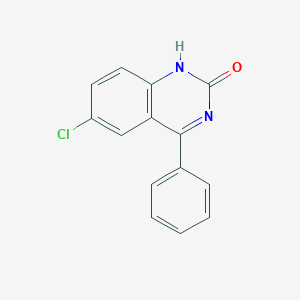
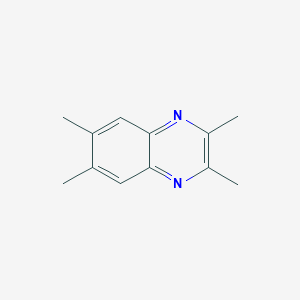
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
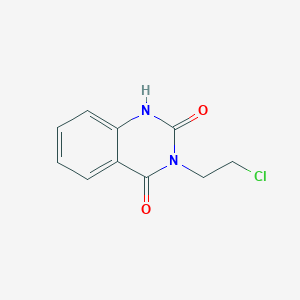
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
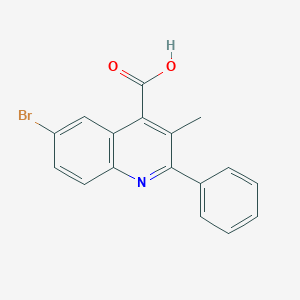
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
